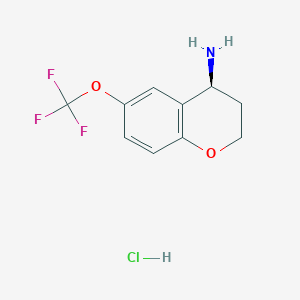
(S)-6-(Trifluoromethoxy)chroman-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-6-(Trifluoromethoxy)chroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has a trifluoromethoxy group attached to the chroman ring, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(Trifluoromethoxy)chroman-4-amine hydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Amination: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(S)-6-(Trifluoromethoxy)chroman-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: The trifluoromethoxy group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
(S)-6-(Trifluoromethoxy)chroman-4-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Medicine: It may serve as a lead compound in drug discovery and development, particularly for diseases where chroman derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of (S)-6-(Trifluoromethoxy)chroman-4-amine hydrochloride involves its interaction with specific molecular targets in the body. The trifluoromethoxy group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the target of interest.
類似化合物との比較
Similar Compounds
- (S)-7-(Trifluoromethyl)chroman-4-amine hydrochloride
- (S)-8-(Trifluoromethyl)chroman-4-amine hydrochloride
Uniqueness
(S)-6-(Trifluoromethoxy)chroman-4-amine hydrochloride is unique due to the position of the trifluoromethoxy group on the chroman ring. This positional difference can significantly influence the compound’s chemical properties and biological activities compared to its analogs.
特性
分子式 |
C10H11ClF3NO2 |
|---|---|
分子量 |
269.65 g/mol |
IUPAC名 |
(4S)-6-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)16-6-1-2-9-7(5-6)8(14)3-4-15-9;/h1-2,5,8H,3-4,14H2;1H/t8-;/m0./s1 |
InChIキー |
BLYCHOGTNJQXPK-QRPNPIFTSA-N |
異性体SMILES |
C1COC2=C([C@H]1N)C=C(C=C2)OC(F)(F)F.Cl |
正規SMILES |
C1COC2=C(C1N)C=C(C=C2)OC(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14031016.png)

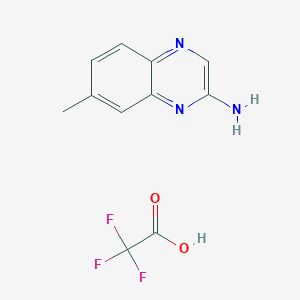
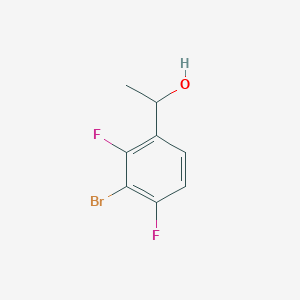
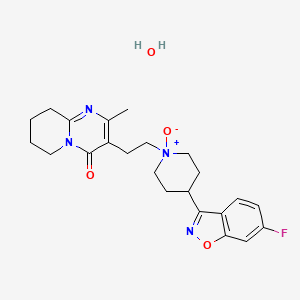
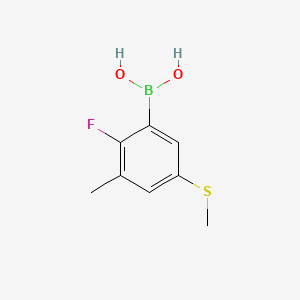
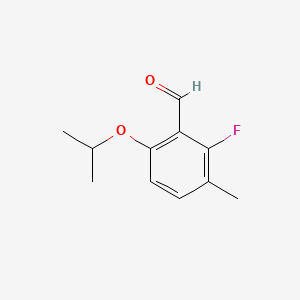
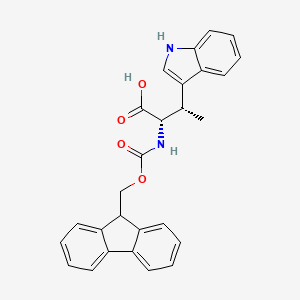
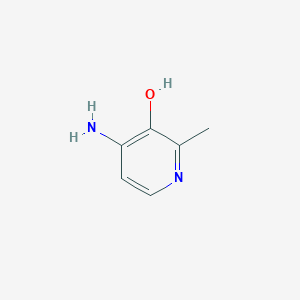
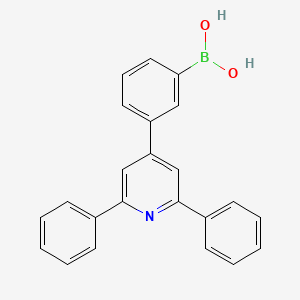

![Methyl 8-(trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14031096.png)

